(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Catalog No.
S3085610
CAS No.
1602922-03-1
M.F
C49H40N2O4P2PdS
M. Wt
921.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-dipheny...

CAS Number

1602922-03-1

Product Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C49H40N2O4P2PdS

Molecular Weight

921.3

InChI

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

RKPGNKWNXMCYQX-UHFFFAOYSA-M

SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Solubility

not available

Catalyst Properties

  • Type: Palladium Buchwald G3 precatalyst []
  • Advantages:
    • Air, moisture, and thermally stable []
    • Highly soluble in many common organic solvents []
    • Long shelf life in solutions []

These properties make N-XantPhos Pd G3 a user-friendly and reliable catalyst for researchers.

Applications in Cross-coupling Reactions

N-XantPhos Pd G3 is a versatile catalyst effective in various cross-coupling reactions, including:

  • Negishi cross-coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc reagent (R₂Zn) []. N-XantPhos Pd G3 has been used in the synthesis of complex natural products like palmerolides.
  • Aminocarbonylation: This reaction introduces an amine (NR₂) and a carbonyl group (C=O) functionality to a molecule. N-XantPhos Pd G3 facilitates aminocarbonylation of heteroaryl bromides using carbon monoxide (CO) and triethylamine (Et₃N) [].
  • C-S bond formation: N-XantPhos Pd G3 can catalyze the coupling between polyglycosyl thiols (saccharide derivatives with a thiol group) and aglycon halides (molecules without a sugar unit) to form C-S bonds []. This reaction is useful for synthesizing glycosides, important biological molecules.

The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organic molecule that incorporates elements of phosphane chemistry, phenoxazine derivatives, and palladium catalysis. This compound is notable for its unique structural features, which include multiple diphenylphosphanyl groups and a phenoxazine core, making it a potential candidate for applications in catalysis and medicinal chemistry. The presence of methanesulfonic acid indicates its role as a proton donor or catalyst in various

, particularly those involving palladium as a catalyst. Palladium-catalyzed reactions such as cross-coupling reactions (e.g., Suzuki or Heck reactions) are likely applicable due to the presence of the phenyl groups in both the phosphane and 2-phenylaniline components. The phosphanyl groups may also enhance the reactivity of the molecule by stabilizing transition states during these reactions.

Research into similar compounds suggests that derivatives of phenoxazine and phosphane can exhibit significant biological activities, including anticancer and antimicrobial properties. The biological activity of this specific compound has not been extensively documented, but its structural similarity to known bioactive molecules indicates potential for therapeutic applications. Compounds incorporating phenoxazine cores have been studied for their ability to intercalate DNA and exhibit photodynamic activity, which could be explored further for this compound.

The synthesis of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane can be achieved through multicomponent reactions (MCRs), which are advantageous due to their efficiency and ability to create complex molecules in fewer steps compared to traditional methods. MCRs allow for the simultaneous incorporation of multiple reactants, leading to high-yield products with minimal waste . Specific methods might include:

  • Phosphanylation: Introducing diphenylphosphanyl groups onto a phenoxazine scaffold.
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to facilitate bond formation between the phosphanyl groups and other aromatic systems.

The unique structure of this compound suggests several potential applications:

  • Catalysis: As a palladium complex, it may serve as an effective catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Medicinal Chemistry: Given its potential biological activity, it could be explored as a lead compound in drug discovery.
  • Material Science: The properties of phosphane-containing compounds can be leveraged in the development of new materials with specific electronic or optical characteristics.

Interaction studies may focus on the compound's reactivity with various substrates in catalytic processes or its binding affinity in biological systems. Understanding how this compound interacts with biomolecules or other chemical species will provide insights into its potential therapeutic uses or catalytic efficiency.

Several compounds share structural or functional similarities with (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Phenoxazine derivativesContains phenoxazine coreKnown for DNA intercalation and photodynamic activity
Diphenylphosphine oxidePhosphine oxide structureUsed in catalysis and ligand chemistry
Palladium complexes with phosphinesIncorporates palladium with phosphine ligandsWidely used in cross-coupling reactions

These compounds highlight the uniqueness of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane, particularly its combination of phosphane functionality with a phenoxazine core and its potential applications across both catalytic and medicinal fields. Further research into this compound could elucidate its specific properties and broaden its applicability in various scientific domains.

Dates

Modify: 2023-08-18

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